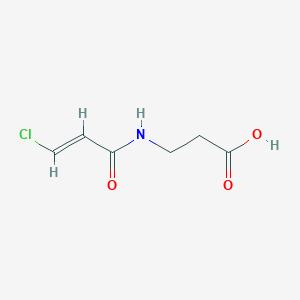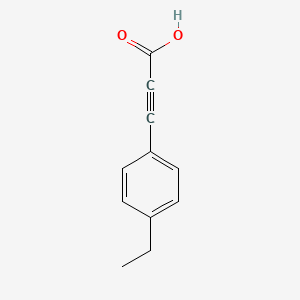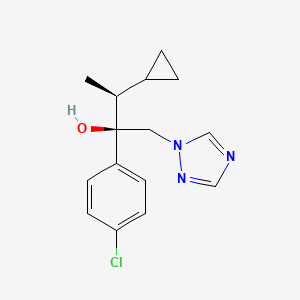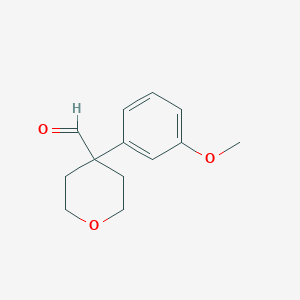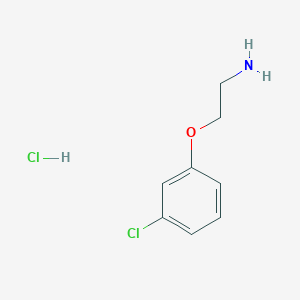
3-(2-Methoxyphenyl)butanoic acid
Vue d'ensemble
Description
“3-(2-Methoxyphenyl)butanoic acid” is a chemical compound with the CAS Number: 104216-85-5 . It has a molecular weight of 194.23 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methoxyphenyl)butanoic acid” were not found, a related compound, “(E)-3-(2-Methoxyphenyl)-2-butenoic acid”, was synthesized by refluxing ethyl (E)-3-(2-methoxyphenyl)-2-butenoate with potassium hydroxide in a mixture of water and methanol .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(2-methoxyphenyl)butanoic acid” and its InChI code is "1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)" .
Physical And Chemical Properties Analysis
“3-(2-Methoxyphenyl)butanoic acid” is a powder with a melting point of 48-50 degrees Celsius .
Applications De Recherche Scientifique
Green Chemistry and Organic Synthesis
- A mild and efficient organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, demonstrating the demethylation of 4-(4-methoxyphenyl)butanoic acid with only a slight excess of aqueous HBr without phase transfer catalysis (Delhaye et al., 2006).
- The synthesis of fine chemicals through a one-pot multi-step process involving multifunctional base–acid-metal catalysts demonstrates a significant reduction in the environmental impact, exemplified by the synthesis of 4-(4-methoxyphenyl)-2-butanone and related compounds (Climent et al., 2010).
Environmental Science and Chemical Degradation
- The reaction kinetics and products of OH radicals with 3-methoxy-3-methyl-1-butanol, a solvent for paints, inks, and fragrances, have been studied to understand its environmental degradation and potential impact (Aschmann et al., 2011).
Medicinal Chemistry and Biological Applications
- Metabolites from the endophytic fungus Nodulisporium sp., including compounds related to 3-(2-Methoxyphenyl)butanoic acid, exhibit herbicidal, antifungal, and antibacterial activities, highlighting their potential in developing new antimicrobial agents (Dai et al., 2006).
- The synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids, demonstrate the potential of these compounds in antimicrobial applications (Mickevičienė et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWWUNLNDAURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



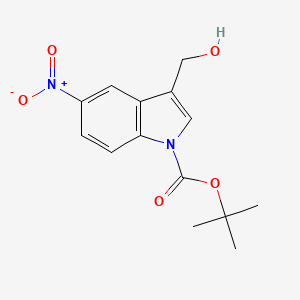
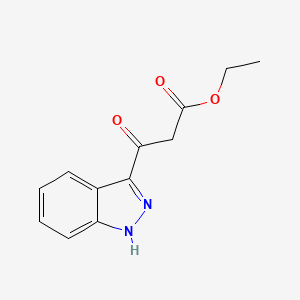






![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)
